
ZN(II) Mesoporphyrin IX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZN(II) Mesoporphyrin IX is a synthetic porphyrin complex where a zinc ion is coordinated in the center of the mesoporphyrin IX structure. Mesoporphyrin IX is a derivative of heme, the iron-containing porphyrin complex that forms an essential part of hemoglobin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ZN(II) Mesoporphyrin IX typically involves the substitution of the native heme cofactor in proteins with an unnatural porphyrin under biological conditions. This method uses the RP523 strain of Escherichia coli, which has a deletion of a key gene involved in heme biosynthesis and is permeable to porphyrins . The expression-based strategy for porphyrin substitution circumvents the heme removal and reconstitution steps, allowing for the incorporation of unnatural porphyrins into heme proteins without denaturation .
Industrial Production Methods
the expression-based strategy using Escherichia coli provides a robust platform for generating heme proteins containing unnatural porphyrins for diverse applications .
Analyse Des Réactions Chimiques
Types of Reactions
ZN(II) Mesoporphyrin IX undergoes various types of reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the unique properties of the zinc ion coordinated in the porphyrin structure .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include formic acid, acetonitrile, and other organic solvents. Reaction conditions often involve the use of a C4 column with a gradient of 0.1% formic acid to acetonitrile .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the incorporation of this compound into bacterioferritin on a nanoparticle scaffold has been found to be effective for the photosensitized generation of hydrogen .
Applications De Recherche Scientifique
ZN(II) Mesoporphyrin IX has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some notable applications include:
Heme Oxygenase Inhibition: The bidistribution of this compound in rats and its relation to heme oxygenase inhibition have been studied.
Photocatalysis: This compound incorporated into bacterioferritin on a nanoparticle scaffold has been found to be effective for the photosensitized generation of hydrogen.
Mitochondrial Transporter Stimulation: This compound has been found to stimulate the human mitochondrial transporter ABCB10.
Proteasomal Degradation: This compound induces rapid proteasomal degradation of the Hepatitis C Nonstructural 5A Protein in human hepatoma cells.
Transcription Factor Degradation: This compound induces rapid and marked degradation of the transcription factor bach1 and up-regulates HO-1.
Mécanisme D'action
The mechanism by which ZN(II) Mesoporphyrin IX exerts its effects involves the degradation of specific proteins and the up-regulation of certain genes. For example, this compound induces rapid and marked degradation of the transcription factor bach1 and up-regulates HO-1 . This mechanism is thought to involve the generation of reactive oxygen species and the disruption of viral membrane organization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ZN(II) Mesoporphyrin IX include:
Protoporphyrin IX: A natural porphyrin derivative that forms an essential part of hemoglobin.
Zinc Protoporphyrin IX: A zinc-containing porphyrin similar to this compound.
Mesoporphyrin IX: A derivative of heme with similar properties to this compound.
Uniqueness
This substitution allows for the study of heme protein chemistry and the engineering of heme proteins for new functions .
Propriétés
Formule moléculaire |
C34H36N4O4Zn |
|---|---|
Poids moléculaire |
630.1 g/mol |
Nom IUPAC |
zinc;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid |
InChI |
InChI=1S/C34H38N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Clé InChI |
YQJXHPBQEBGWBG-UHFFFAOYSA-L |
SMILES canonique |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)O)CCC(=O)O)C)C(=C3CC)C)C.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



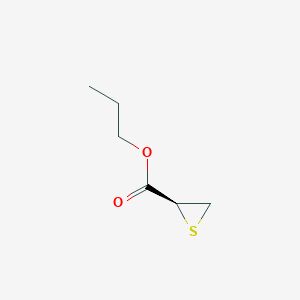
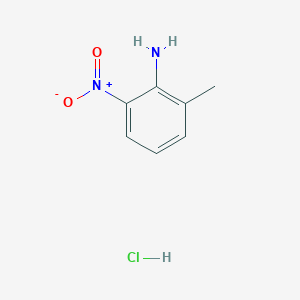
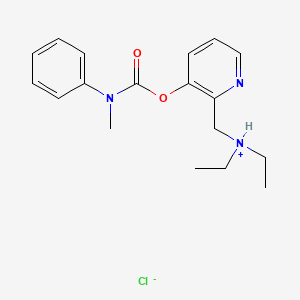
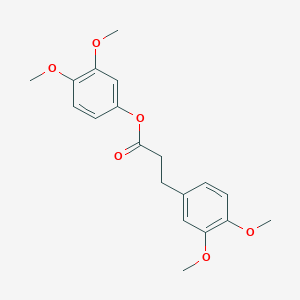
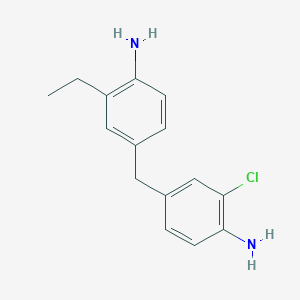
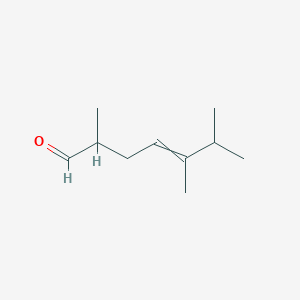
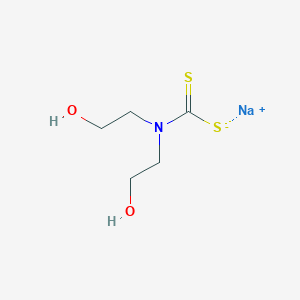
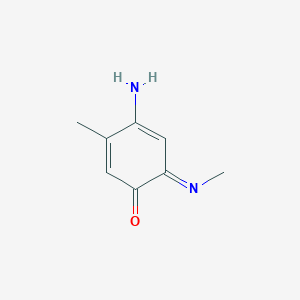
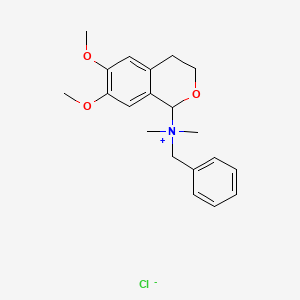
![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)

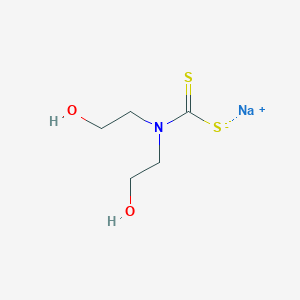
![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)
